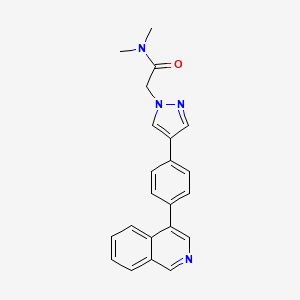

2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide” is a complex organic molecule. It contains an isoquinoline group, which is a heterocyclic aromatic compound . Isoquinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of isoquinoline derivatives has been reported in the literature . Two series of compounds, isoquinoline phenyl and isoquinoline triazole derivatives, were synthesized via the Suzuki–Miyaura and Sharpless–Fokin reactions respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoquinoline derivatives include the Suzuki–Miyaura and Sharpless–Fokin reactions . These reactions are used for the construction and functionalization of the isoquinoline scaffold .Applications De Recherche Scientifique

Cancer Research

BI-1347 has been used in cancer research, particularly in the study of Natural Killer (NK) cells . NK cells play a pivotal role in controlling cancer . Cyclin-dependent kinases of the mediator complex (CDK8 and CDK19) were described as signaling intermediates in NK cells . BI-1347, a CDK8/19 inhibitor, was found to enhance NK-cell activity and promote tumor surveillance .

Inhibition of CDK8/19

BI-1347 is a selective inhibitor of CDK8/cyclinC with an IC50 of 1 nM . It has shown tumor growth inhibition in an in vivo xenograft model . This makes it a potential tool for testing biological hypotheses related to the role of the Mediator complex in human pathologies .

Enhancement of NK-cell Activity

BI-1347 has been found to suppress phosphorylation of STAT1 S727 in NK cells and to augment the production of the cytolytic molecules perforin and granzyme B (GZMB) . This resulted in enhanced NK-cell–mediated lysis of primary leukemia cells .

Combination Therapy

BI-1347 has been studied in combination with other therapies. For example, CDK8/19 inhibition augmented the antitumoral activity of anti–PD-1 antibody and SMAC mimetic therapy, both agents that promote T-cell–mediated antitumor immunity .

Tumor Surveillance

Treatment with the CDK8/19 inhibitor BI-1347 increased the response rate and survival of mice bearing melanoma and breast cancer xenografts . This suggests that CDK8/19 inhibitors can be combined with modulators of the adaptive immune system to inhibit the growth of solid tumors .

NK-cell Function

BI-1347 has been found to promote NK-cell function, independent of their activity on cancer cells . This suggests a potential application of BI-1347 in enhancing the body’s natural defenses against cancer .

Orientations Futures

Isoquinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . The future directions in this field may focus on the development of new methods and synthetic approaches towards organic compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

Mécanisme D'action

Target of Action

BI-1347 is a potent and selective inhibitor of Cyclin-dependent kinase 8 (CDK8) and CDK19 . These kinases are components of the Mediator complex, a multiprotein assembly that serves as a hub for diverse signaling pathways to regulate gene expression .

Mode of Action

BI-1347 interacts with CDK8 and CDK19, inhibiting their activity. This inhibition suppresses the phosphorylation of STAT1 S727 in NK cells . The compound’s interaction with its targets leads to changes in the transcriptional regulation of genes, impacting various cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by BI-1347 is the CDK8/CDK19-Mediator complex pathway. This complex plays a crucial role in the regulation of gene expression . Inhibition of CDK8/19 by BI-1347 escalates the native activities of Natural Killer cells (NK

Propriétés

IUPAC Name |

2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULUGQONDYDNKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide | |

Q & A

Q1: What is the primary mechanism of action of BI-1347?

A1: BI-1347 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19 [, , ]. These kinases are part of the mediator complex, which regulates transcription. By inhibiting CDK8/19, BI-1347 prevents the phosphorylation of STAT1 at the Ser727 position [, ]. This inhibition ultimately leads to increased production of the cytotoxic molecules perforin and granzyme B in natural killer (NK) cells [, ].

Q2: What is the significance of BI-1347's selectivity for CDK8/19?

A2: BI-1347 demonstrates high selectivity for CDK8/19, showing minimal activity against a broad panel of other kinases []. This selectivity is crucial because it minimizes off-target effects and enhances the compound's safety profile. Additionally, this selectivity distinguishes BI-1347 from previously reported CDK8 inhibitors [].

Q3: How does BI-1347 impact cancer cells?

A3: While BI-1347 itself displays limited direct cytotoxic activity against most cancer cell lines tested [, ], it exerts its anti-tumor effects primarily by enhancing NK cell activity [, ]. By increasing the production of perforin and granzyme B in NK cells, BI-1347 promotes the NK-cell-mediated lysis of tumor cells []. This mechanism is particularly relevant in hematological cancers [].

Q4: Has BI-1347 shown any synergistic effects with other anti-cancer therapies?

A4: Yes, research indicates that BI-1347 can synergize with other immunotherapies. In murine models, combining BI-1347 with a SMAC mimetic (BI-8382) led to increased survival in mice bearing EMT6 breast cancer []. The SMAC mimetic increased the number of tumor-infiltrating NK cells, while BI-1347 enhanced their cytotoxic potential, resulting in a synergistic anti-tumor effect []. Similarly, BI-1347 augmented the efficacy of anti-PD-1 antibody therapy in vivo [].

Q5: Are there any insights into the optimal dosing schedule for BI-1347?

A5: Studies suggest that an intermittent, or pulsatile, dosing schedule of BI-1347 might be more beneficial than continuous administration []. This approach is thought to prevent NK cells from entering a hyporesponsive state, thereby maintaining their anti-tumor activity over a longer period [].

Q6: Beyond its use in cancer, are there other potential applications for BI-1347?

A6: While the current research primarily focuses on BI-1347's anti-cancer properties, its unique mechanism of action, specifically its ability to modulate NK cell activity, might hold potential for other therapeutic areas. Further research is necessary to explore these possibilities.

Q7: What is the significance of the discovery of LL-K8-22, a derivative of BI-1347?

A7: LL-K8-22, a molecule derived from BI-1347, represents the first-in-class degrader of cyclin C []. It induces the degradation of both CDK8 and cyclin C, offering a potentially more durable and effective approach to targeting the CDK8-cyclin C complex compared to traditional inhibitors like BI-1347 [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.